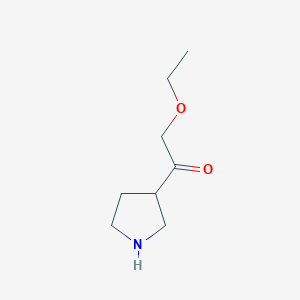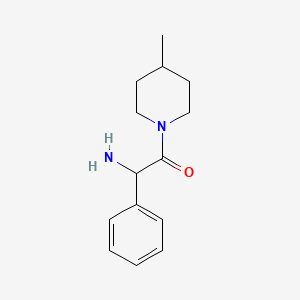
3-Amino-2-cycloheptylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-cycloheptylpropanoic acid is an organic compound that belongs to the class of amino acids. It features a cycloheptyl group attached to the second carbon of the propanoic acid backbone, with an amino group on the third carbon. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-cycloheptylpropanoic acid typically involves the following steps:
Cycloheptanone Formation: Cycloheptanone is prepared through the oxidation of cycloheptanol.
Aldol Condensation: Cycloheptanone undergoes aldol condensation with a suitable aldehyde to form an α,β-unsaturated ketone.
Michael Addition: The α,β-unsaturated ketone is subjected to Michael addition with a malonate ester, followed by hydrolysis and decarboxylation to yield the desired amino acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives of the amino acid.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted amino acids.
科学的研究の応用
3-Amino-2-cycloheptylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which 3-amino-2-cycloheptylpropanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound may act as a substrate or inhibitor, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
3-Amino-2-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
3-Amino-2-cyclopentylpropanoic acid: Features a cyclopentyl group, leading to different chemical properties.
Uniqueness: 3-Amino-2-cycloheptylpropanoic acid is unique due to its larger cycloheptyl ring, which can influence its steric and electronic properties, potentially leading to distinct biological activities and reactivity compared to its smaller-ring analogs.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
3-amino-2-cycloheptylpropanoic acid |
InChI |
InChI=1S/C10H19NO2/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H,12,13) |
InChIキー |
DLNUERAXRRIPRL-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13169985.png)
![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)





![(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)
![6-(Propan-2-yl)spiro[2.5]octan-1-amine](/img/structure/B13170023.png)
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid](/img/structure/B13170034.png)


